molecular formula C24H32N4O4 B11144238 N~1~-(3,4-dimethoxyphenethyl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide

N~1~-(3,4-dimethoxyphenethyl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide

Cat. No.: B11144238
M. Wt: 440.5 g/mol
InChI Key: VKWHIQBPJKJEQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(3,4-dimethoxyphenethyl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide is a complex organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a dimethoxyphenethyl group, a pyridylpiperazine moiety, and a pentanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-dimethoxyphenethyl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide typically involves multiple steps. One common approach starts with the preparation of 3,4-dimethoxyphenethylamine, which is then reacted with a suitable acylating agent to form the corresponding amide. The pyridylpiperazine moiety is introduced through a nucleophilic substitution reaction, followed by the formation of the pentanamide chain through a series of condensation reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3,4-dimethoxyphenethyl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings or the piperazine moiety.

Scientific Research Applications

N~1~-(3,4-dimethoxyphenethyl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(3,4-dimethoxyphenethyl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the production of transforming growth factor β1 (TGF-β1), which plays a role in inflammatory and fibrotic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(3,4-dimethoxyphenethyl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide is unique due to its combination of a dimethoxyphenethyl group, a pyridylpiperazine moiety, and a pentanamide chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C24H32N4O4

Molecular Weight

440.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentanamide

InChI

InChI=1S/C24H32N4O4/c1-31-20-10-9-19(18-21(20)32-2)11-13-26-23(29)7-5-8-24(30)28-16-14-27(15-17-28)22-6-3-4-12-25-22/h3-4,6,9-10,12,18H,5,7-8,11,13-17H2,1-2H3,(H,26,29)

InChI Key

VKWHIQBPJKJEQX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCC(=O)N2CCN(CC2)C3=CC=CC=N3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.